

# Comparison of Key Properties for SnF<sub>4</sub>-Based Metal Fluorides

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tetrafluorostannane

CAS No.: 7783-62-2

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The table below summarizes the available quantitative data, primarily for solid electrolyte applications.

Property / Material	BaSnF <sub>4</sub>	PbSnF <sub>4</sub>	SrF <sub>2</sub>	MgF <sub>2</sub>
Crystal Structure	Layered Tetragonal [1]	Isomorphic to BaSnF <sub>4</sub> [1]	Cubic (c-SrF <sub>2</sub> ) [2]	Rutile (r-MgF <sub>2</sub> ), Tetragonal [2]
Primary Application	Solid Electrolyte for FIBs [1]	Solid Electrolyte for FIBs [1]	Optical Material (V-UV) [2]	Optical Material (VUV) [2]
Ionic Conductivity at Room Temp.	$\sim 3.5 \times 10^{-4}$ S cm <sup>-1</sup> [1]	$\sim 5.44 \times 10^{-4}$ S cm <sup>-1</sup> [1]	Information Missing	Information Missing
Band Gap (Theoretical)	Information Missing	Information Missing	Indirect gap: $\sim 11.8$ eV (similar to CaF <sub>2</sub> ) [2]	Information Missing
Notable Features	High ionic conductivity due to disorder from Sn(II) lone pairs [1]	Highest ionic conductivity in MSnF <sub>4</sub> family; superionic conductor [1]	Highly ionic system; transparent in UV; used in phosphors [2]	Anisotropic wide-band-gap crystal; protects against oxidation [2]

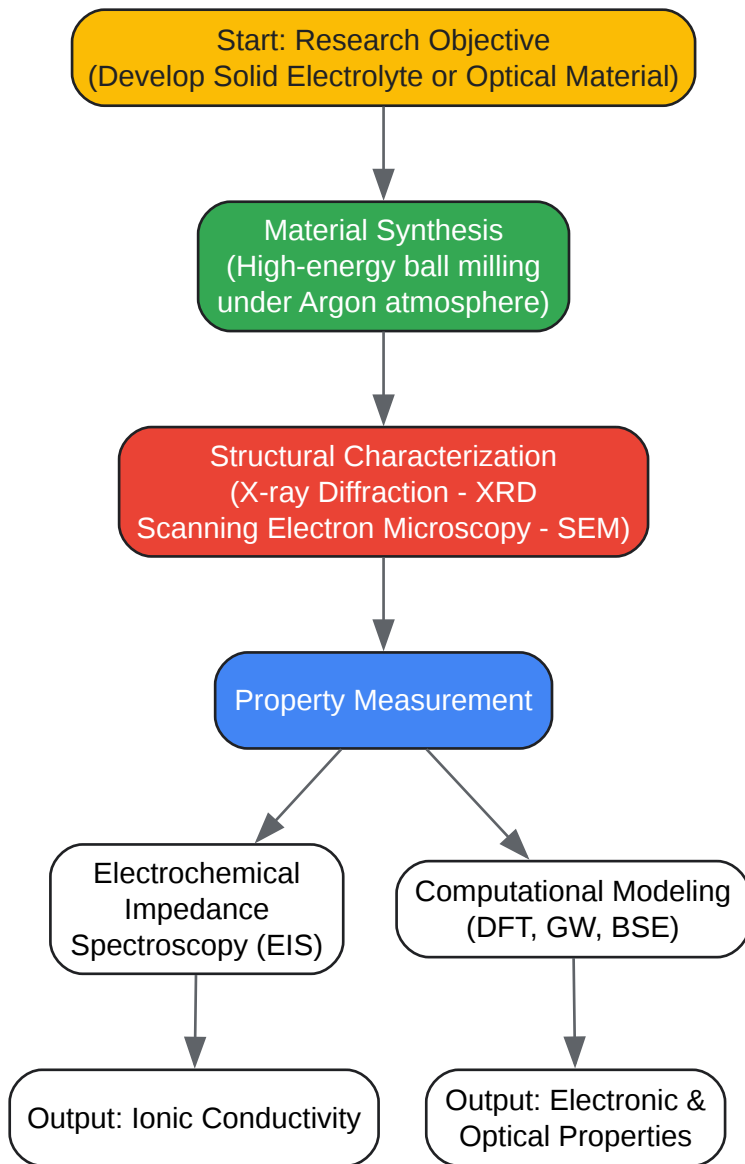
## Experimental Insights and Protocols

The data in the table above is derived from specific experimental methodologies that are crucial for researchers to understand and replicate.

- **Synthesis of BaSnF<sub>4</sub> and PbSnF<sub>4</sub> Solid Electrolytes:** The high-performance electrolytes MSnF<sub>4</sub> (M = Ba, Pb) are typically synthesized via **high-energy ball-milling** [1]. In this process, precursor powders like BaF<sub>2</sub> or PbF<sub>2</sub> are mixed with SnF<sub>2</sub> in a stoichiometric ratio and ball-milled under an inert argon atmosphere to prevent oxidation and eliminate moisture [1]. The resulting polycrystalline powders can sometimes undergo a subsequent annealing step [1].
- **Measurement of Ionic Conductivity:** The ionic conductivity of the synthesized solid electrolytes is determined using **Electrochemical Impedance Spectroscopy (EIS)** [1]. This technique involves analyzing the complex impedance of a pelletized sample over a range of frequencies at room temperature. The obtained data is used to calculate the ionic conductivity, a key metric for evaluating electrolyte performance in batteries [1].
- **Investigation of Electronic & Optical Properties:** For materials like SrF<sub>2</sub> and MgF<sub>2</sub>, which are valued for their optical applications, properties like band gaps and absorption spectra are often calculated using advanced **theoretical-computational methods** [2]. These include **Density Functional Theory (DFT)** for ground-state properties and more advanced techniques like **many-body perturbation theory (GW)** and the **Bethe–Salpeter equation (BSE)** to accurately model excited-state properties and excitonic effects [2].

## Research Workflow for Material Characterization

The following diagram outlines the general workflow for characterizing these metal fluoride materials, from synthesis to property measurement, as detailed in the research literature.



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## Key Comparisons and Research Context

- **SnF<sub>4</sub>-based materials vs. Alkaline Earth Fluorides:** The SnF<sub>4</sub>-based compounds (BaSnF<sub>4</sub>, PbSnF<sub>4</sub>) are primarily distinguished by their high **fluoride ion conductivity** at room temperature, making them candidates for solid-state batteries [1]. In contrast, classic alkaline earth fluorides like SrF<sub>2</sub> and MgF<sub>2</sub> are typically noted for their wide band gaps and transparency, making them suitable for **optical applications** in the ultraviolet range [2].
- **The Role of Tin (Sn):** The high ionic conductivity in MSnF<sub>4</sub> materials is attributed to the **stereo-activity of the tin(II) lone pairs** [1]. This lone pair of electrons introduces disorder into the crystal

lattice, creating pathways and vacancies that facilitate the rapid movement of fluoride ions. Cations like  $\text{Pb}^{2+}$  and  $\text{Sb}^{3+}$ , which also have a lone pair, can produce a similar effect [1].

- **Addressing Information Gaps:** The available search results are specialized, focusing on specific applications. Comprehensive data sheets with a full set of properties (e.g., thermal stability, mechanical strength, detailed optical constants) for these compounds were not available in this search.

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## References

1. SnF<sub>2</sub>-based fluoride ion electrolytes MSnF<sub>4</sub> (M = Ba, Pb ... [sciencedirect.com]
2. Electronic and Optical Properties of Alkaline Earth Metal ... [mdpi.com]

To cite this document: Smolecule. [Comparison of Key Properties for SnF<sub>4</sub>-Based Metal Fluorides]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b573210#snf4-properties-vs-similar-metal-fluorides>]

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**Address:** Ontario, CA 91761, United States

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